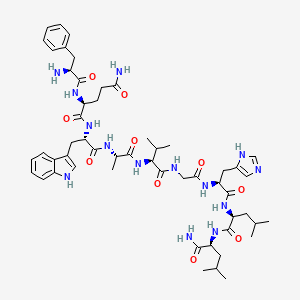

(D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2

Beschreibung

(D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 is a synthetic peptide known for its role as a gastrin-releasing peptide receptor antagonist.

Eigenschaften

Molekularformel |

C53H76N14O10 |

|---|---|

Molekulargewicht |

1069.3 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide |

InChI |

InChI=1S/C53H76N14O10/c1-28(2)19-39(46(56)70)64-51(75)40(20-29(3)4)65-52(76)42(23-34-25-57-27-60-34)62-44(69)26-59-53(77)45(30(5)6)67-47(71)31(7)61-50(74)41(22-33-24-58-37-16-12-11-15-35(33)37)66-49(73)38(17-18-43(55)68)63-48(72)36(54)21-32-13-9-8-10-14-32/h8-16,24-25,27-31,36,38-42,45,58H,17-23,26,54H2,1-7H3,(H2,55,68)(H2,56,70)(H,57,60)(H,59,77)(H,61,74)(H,62,69)(H,63,72)(H,64,75)(H,65,76)(H,66,73)(H,67,71)/t31-,36-,38-,39-,40-,41-,42-,45-/m0/s1 |

InChI-Schlüssel |

HLAREJIMNCKKSS-CENAJWRVSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N |

Kanonische SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 erfolgt typischerweise über die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplungsreaktionen: Jede Aminosäure wird mit Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) aktiviert, um Peptidbindungen zu bilden.

Entschützungsschritte: Schutzgruppen an den Aminosäuren werden unter Verwendung von Trifluoressigsäure (TFA) entfernt, um reaktive Stellen für die weitere Kupplung freizulegen.

Industrielle Produktionsmethoden: Für die großtechnische Produktion werden automatisierte Peptidsynthesizer eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern. Das synthetisierte Peptid wird anschließend mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und mittels Massenspektrometrie und Kernspinresonanzspektroskopie (NMR) charakterisiert .

Arten von Reaktionen:

Oxidation: Das Peptid kann, insbesondere an den Tryptophan- und Methioninresten, einer Oxidation unterliegen.

Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken innerhalb des Peptids zu modifizieren.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Ameisensäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Site-directed Mutagenesis oder chemische Synthese.

Hauptprodukte:

Oxidation: Oxidierte Peptidvarianten.

Reduktion: Reduzierte Peptidformen.

Substitution: Peptidanaloga mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

(D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Arzneimittelverabreichung: Konjugation mit Arzneimittelmolekülen, um die gezielte Verabreichung an Krebszellen zu verbessern.

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch Bindung an Gastrin-freisetzende Peptidrezeptoren (GRPR) auf der Oberfläche von Krebszellen. Diese Bindung hemmt die Aktivität des Rezeptors, der an Zellproliferations- und Überlebenswegen beteiligt ist. Durch die Blockierung von GRPR kann das Peptid das Tumorwachstum reduzieren und die Wirksamkeit anderer therapeutischer Mittel verstärken .

Ähnliche Verbindungen:

RM1: Ein Derivat mit einer DOTA-Gly-Benzoylgruppe, die für Bildgebungsanwendungen hinzugefügt wurde.

RM2: Ein weiteres Derivat mit höherer Affinität zu GRPR, das in der PET-Bildgebung eingesetzt wird.

Einzigartigkeit: (D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 ist aufgrund seiner hohen Spezifität und antagonistischen Aktivität gegenüber GRPR einzigartig, was es zu einem wertvollen Werkzeug in therapeutischen und diagnostischen Anwendungen macht .

Wirkmechanismus

The compound exerts its effects by binding to gastrin-releasing peptide receptors (GRPR) on the surface of cancer cells. This binding inhibits the receptor’s activity, which is involved in cell proliferation and survival pathways. By blocking GRPR, the peptide can reduce tumor growth and enhance the efficacy of other therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Bombesin: A natural peptide with similar receptor affinity but acts as an agonist rather than an antagonist.

RM1: A derivative with a DOTA-Gly-benzoyl group added for imaging applications.

RM2: Another derivative with higher affinity for GRPR, used in PET imaging.

Uniqueness: (D)Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 is unique due to its high specificity and antagonistic activity against GRPR, making it a valuable tool in both therapeutic and diagnostic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.